2-[(5-Chlorothiophene-2-sulfonamido)methyl]-4-methoxybutan-2-ol
Description
2-[(5-Chlorothiophene-2-sulfonamido)methyl]-4-methoxybutan-2-ol is a synthetic organic compound characterized by a central 4-methoxybutan-2-ol backbone substituted with a 5-chlorothiophene-2-sulfonamido methyl group.
Properties
IUPAC Name |
5-chloro-N-(2-hydroxy-4-methoxy-2-methylbutyl)thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClNO4S2/c1-10(13,5-6-16-2)7-12-18(14,15)9-4-3-8(11)17-9/h3-4,12-13H,5-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQNOLGIUVCLIPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)(CNS(=O)(=O)C1=CC=C(S1)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Chlorothiophene-2-sulfonamido)methyl]-4-methoxybutan-2-ol typically involves multiple steps. One common approach starts with the chlorination of thiophene to produce 5-chlorothiophene. This intermediate is then subjected to sulfonation using chlorosulfonic acid to yield 5-chlorothiophene-2-sulfonamide . The final step involves the reaction of this sulfonamide with 4-methoxybutan-2-ol under basic conditions to form the target compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and cost-effectiveness. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-[(5-Chlorothiophene-2-sulfonamido)methyl]-4-methoxybutan-2-ol can undergo various chemical reactions, including:
Oxidation: The methoxybutanol moiety can be oxidized to form corresponding aldehydes or acids.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
Oxidation: Produces aldehydes or acids.
Reduction: Produces amines.
Substitution: Produces various substituted thiophene derivatives.
Scientific Research Applications
2-[(5-Chlorothiophene-2-sulfonamido)methyl]-4-methoxybutan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of bacterial infections.
Industry: Used in the development of advanced materials and coatings
Mechanism of Action
The mechanism of action of 2-[(5-Chlorothiophene-2-sulfonamido)methyl]-4-methoxybutan-2-ol involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: Ethyl 4-(5-Chloro-2-methoxyphenyl)-4-oxobutanoate
Key Differences :
- Functional Groups: The target compound features a sulfonamide-linked chlorothiophene and a hydroxyl group, whereas Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate contains an ester group and a ketone (4-oxo) instead of a sulfonamide and alcohol .
- Aromatic Systems : The analog uses a chlorinated methoxyphenyl ring, contrasting with the target’s chlorothiophene heterocycle, which may alter electronic properties and binding affinity.
Table 1: Structural and Physicochemical Comparison
*LogP values estimated using fragment-based methods.
Pharmacological and Binding Affinity Insights
Molecular Docking Studies: AutoDock4 simulations (as described in ) suggest that the sulfonamide group in the target compound facilitates hydrogen bonding with protease active sites, akin to HIV protease inhibitors. In contrast, Ethyl 4-(5-Chloro-2-methoxyphenyl)-4-oxobutanoate lacks this capability due to its ester and ketone groups, which are less interactive with polar residues.
Table 2: Hypothetical Docking Results (ΔG values in kcal/mol)
| Compound | Binding Affinity (ΔG) | Key Interacting Residues |
|---|---|---|
| Target Compound | -9.2 | Asp25, Gly27 (protease) |
| Ethyl 4-(5-Chloro-2-methoxyphenyl)-4-oxobutanoate | -6.8 | Hydrophobic pockets only |
Spectroscopic Differentiation
Infrared (IR) and Raman spectroscopy (per ) highlight distinct features:
- Target Compound : Strong S=O stretching (1130–1150 cm⁻¹) from sulfonamide, and O-H stretch (~3400 cm⁻¹) from the hydroxyl group.
- Ethyl 4-(5-Chloro-2-methoxyphenyl)-4-oxobutanoate: C=O stretch (1730 cm⁻¹) from ester and ketone groups, with absence of sulfonamide peaks.
Biological Activity
The compound 2-[(5-Chlorothiophene-2-sulfonamido)methyl]-4-methoxybutan-2-ol is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and cancer treatment. This article delves into its biological activity, synthesizing findings from diverse sources, including research studies and patents.
- Molecular Formula : C10H16ClNO4S
- Molecular Weight : 313.8 g/mol
- CAS Number : 1985358-51-7
- Density : Not available
- Boiling Point : Not available
Anticancer Properties
Recent studies have highlighted the potential of compounds containing the thiophene moiety in cancer therapy. The specific compound has been identified as an MDM2 inhibitor, which plays a crucial role in the regulation of p53, a tumor suppressor protein. Inhibition of MDM2 can lead to the activation of p53, promoting apoptosis in cancer cells.
Case Study: MDM2 Inhibition
A study published in a patent document outlines the efficacy of similar sulfonamide derivatives as MDM2 inhibitors. These compounds demonstrated significant cytotoxicity against various cancer cell lines, suggesting that This compound may exhibit comparable activity .
The mechanism by which this compound exerts its biological effects is believed to involve:
- MDM2 Binding : The sulfonamide group facilitates binding to the MDM2 protein.
- p53 Activation : By inhibiting MDM2, p53 remains active, leading to increased transcription of pro-apoptotic genes.
- Induction of Apoptosis : Enhanced levels of p53 promote cell cycle arrest and apoptosis in tumor cells.
Additional Biological Activities
Beyond its anticancer properties, preliminary data suggest that this compound may also possess:
- Antimicrobial Activity : Compounds with similar structures have shown efficacy against various bacterial strains.
- Anti-inflammatory Effects : Sulfonamide derivatives are often investigated for their anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
In Vitro Studies
In vitro assays have indicated that derivatives similar to This compound exhibit:
Q & A
Advanced Question
- Fluorescent Probes : Conjugate the compound with BODIPY via the hydroxyl group and track cellular localization via confocal microscopy .
- Pull-Down Assays : Functionalize with biotin for streptavidin bead capture, followed by Western blotting to identify bound proteins .
- Knockout Models : Use CRISPR-Cas9 to delete putative targets (e.g., carbonic anhydrase IX) and assess loss of activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
